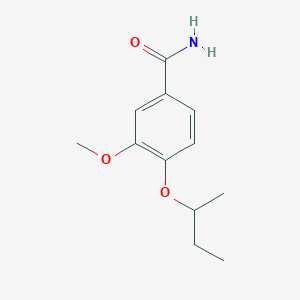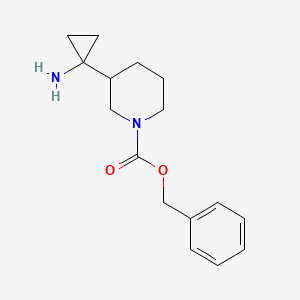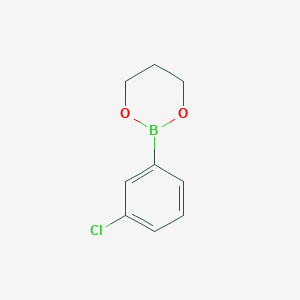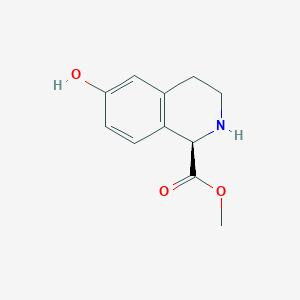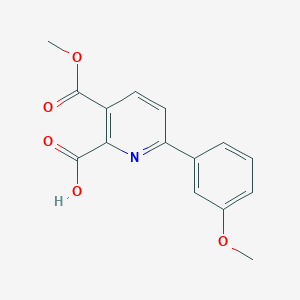
3-(Methoxycarbonyl)-6-(3-methoxyphenyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxycarbonyl)-6-(3-methoxyphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids This compound is characterized by the presence of a methoxycarbonyl group and a methoxyphenyl group attached to the picolinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)-6-(3-methoxyphenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the esterification of picolinic acid derivatives with methoxycarbonyl groups, followed by the introduction of the methoxyphenyl group through electrophilic aromatic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)-6-(3-methoxyphenyl)picolinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium hydride or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Methoxycarbonyl)-6-(3-methoxyphenyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in metal coordination complexes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Methoxycarbonyl)-6-(3-methoxyphenyl)picolinic acid involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The methoxycarbonyl and methoxyphenyl groups contribute to its binding affinity and specificity. The compound can also participate in coordination chemistry, forming stable complexes with metal ions, which can influence its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxyphenyl)propionic acid: Similar in structure but lacks the picolinic acid core.
3-Methoxyphenylboronic acid: Contains a boronic acid group instead of the methoxycarbonyl group.
4-Methoxyphenylacetic acid: Similar aromatic structure but different functional groups.
Uniqueness
3-(Methoxycarbonyl)-6-(3-methoxyphenyl)picolinic acid is unique due to the combination of the picolinic acid core with methoxycarbonyl and methoxyphenyl groups. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H13NO5 |
|---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
3-methoxycarbonyl-6-(3-methoxyphenyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C15H13NO5/c1-20-10-5-3-4-9(8-10)12-7-6-11(15(19)21-2)13(16-12)14(17)18/h3-8H,1-2H3,(H,17,18) |
InChI Key |
HSFOZYGPAWCNFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(C=C2)C(=O)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


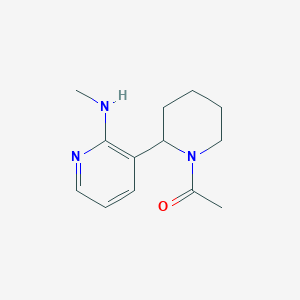
![6-Methoxyimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B12998410.png)
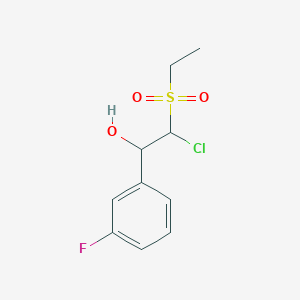

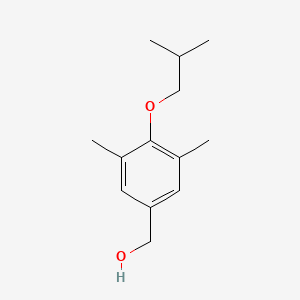


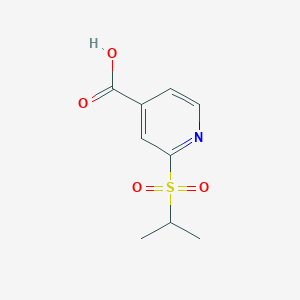
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B12998461.png)
